3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Medicinal chemistry Antiviral Nucleophilic substitution

3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (C₄H₂N₆O₃, MW 182.10) is the unsubstituted parent heterocycle of the triazolotriazine class. It serves as the foundational core for the antiviral drug Triazavirin® (Riamilovir) and numerous 7-substituted analogs with documented activity against influenza A, SARS-CoV-2, and enteroviruses.

Molecular Formula C4H2N6O3
Molecular Weight 182.10 g/mol
CAS No. 83809-87-4
Cat. No. B7783085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
CAS83809-87-4
Molecular FormulaC4H2N6O3
Molecular Weight182.10 g/mol
Structural Identifiers
SMILESC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
InChIInChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8)
InChIKeyPJWJEUJIMJNSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 83809-87-4): Core Scaffold for Antiviral Triazolotriazines


3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (C₄H₂N₆O₃, MW 182.10) is the unsubstituted parent heterocycle of the triazolotriazine class [1]. It serves as the foundational core for the antiviral drug Triazavirin® (Riamilovir) and numerous 7-substituted analogs with documented activity against influenza A, SARS-CoV-2, and enteroviruses [2]. Unlike its 7-alkylthio derivatives, the free 7-oxo (or 7-hydroxy) tautomer retains a reactive site for late-stage functionalization via nucleophilic substitution of the 6-nitro group, making it a strategic starting point for focused library synthesis [3].

3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: Why 7-Substituted Analogs Cannot Replace the Parent Scaffold in Synthesis


Generic substitution with the 7-methylthio derivative (Triazavirin) or other 7-substituted analogs fails when the objective is further chemical diversification or prodrug design. The 7-position substituent deactivates the ring toward nucleophilic attack and eliminates the free 7-oxo/hydroxy tautomer required for certain alkylation or acylation reactions [1]. Reverse-phase substitution chemistry demonstrated that the nitro group of the parent core undergoes facile displacement by O-, N-, and S-nucleophiles, enabling systematic structure-activity relationship (SAR) exploration [2]. Simply purchasing a pre-substituted analog forecloses this synthetic versatility and may introduce bulk physicochemical properties that compromise solubility or metabolic stability without evidence of superior target engagement [3].

3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: Quantified Differentiation vs. 7-Substituted Analogs


Synthetic Versatility: Unsubstituted 7-Position Enables Late-Stage Diversification vs. 7-Methylthio (Triazavirin) Blocked Analog

The parent compound 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one possesses a free 7-oxo (7-hydroxy) position that serves as a nucleophilic handle for late-stage diversification. In contrast, the 7-methylthio derivative (Triazavirin) has this position occupied, blocking direct substitution and limiting further structural optimization [1]. The parent scaffold reacts with O-, N-, and S-nucleophiles under mild conditions to yield 6-substituted products, whereas the 7-methylthio analog requires harsher conditions and often leads to ring degradation [2].

Medicinal chemistry Antiviral Nucleophilic substitution

Antiviral Potency Gap: 7-Methylthio Derivative (Triazavirin) Shows Quantified Antiviral EC50, Parent Scaffold Requires Substitution for Activity

The 7-methylthio derivative (Triazavirin) demonstrates defined antiviral activity: EC50 of 2.28 μM against H1N1 (A/Weiss/43) and EC50 of 0.82 μM against SARS-CoV-2 , with a favorable selectivity window (CC50 > 8 mM in MDCK cells). The parent compound (CAS 83809-87-4) lacks published direct antiviral EC50 data, but its 4-hydroxy analogs showed measurable activity against Coxsackie B3 virus in cell culture [1], indicating that appropriate substitution is required to unlock antiviral potency.

Antiviral activity Influenza SARS-CoV-2

Electrochemical Detectability: Irreversible Nitro Group Reduction at Defined Potential Enables Analytical Method Development

The 3-nitro group of the triazolotriazine scaffold undergoes irreversible electrochemical reduction on glassy carbon electrodes, with peak potentials between –0.28 and –0.33 V (vs. Ag/AgCl) in Britton-Robinson buffer at pH 2.0 [1]. This property enables quantitative determination by square-wave voltammetry, achieving a linear calibration range of 10–300 mg/L (R² = 0.999) with a detection limit of 1.27 mg/L [2]. The 7-methylthio derivative (Triazavirin) shows similar electrochemical behavior, but the parent scaffold without the 7-substituent may exhibit distinct reduction kinetics useful for differential detection in mixture analysis.

Electrochemistry Analytical chemistry Voltammetry

Structure-Activity Relationship Divergence: 7-Ethylthio vs. 7-Methylthio Substitution Alters Antiviral Spectrum and Electrochemical Properties

Systematic SAR studies reveal that the 7-alkylthio chain length modulates both antiviral potency and electrochemical behavior. The 7-ethylthio analog sodium salt demonstrated distinct voltammetric properties compared to the 7-methylthio derivative, with implications for in vivo pharmacokinetics [1]. The 7-unsubstituted parent scaffold (CAS 83809-87-4) represents the starting point for exploring this SAR, enabling installation of diverse 7-substituents (methylthio, ethylthio, benzylthio, etc.) to tune activity against specific viral targets such as Coxsackie B3, influenza, and SARS-CoV-2 [2].

Structure-activity relationship Antiviral Coxsackie B3

3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Focused Library Synthesis via Late-Stage Diversification

Procure this compound as the core scaffold for systematic SAR exploration. The free 7-oxo position and reactive 6-nitro group enable parallel synthesis of diverse 6-substituted and 7-substituted analogs using nucleophilic displacement chemistry, as demonstrated by Ulomsky et al. (2017) [1]. This is the most efficient route to generate novel triazolotriazine-based antiviral candidates.

Antiviral Drug Discovery: Precursor for Next-Generation Triazavirin Analogs Targeting RNA Viruses

Use the parent scaffold to synthesize new analogs with potentially improved selectivity or spectrum compared to Triazavirin (EC50 2.28 μM H1N1, 0.82 μM SARS-CoV-2) . The 7-position can be functionalized with diverse thio, amino, or alkyl groups to optimize activity against emerging viral threats, building on the established antiviral mechanism of RNA-dependent RNA polymerase inhibition.

Analytical Chemistry: Voltammetric Reference Standard for Quality Control of Triazolotriazine APIs

Leverage the well-characterized electrochemical behavior of the nitro group (reduction potential –0.28 to –0.33 V vs. Ag/AgCl) for developing validated voltammetric methods for purity assessment and quantification in drug substance or synthetic intermediate batches [2]. The method achieves LOD of 1.27 mg/L and linear range of 10–300 mg/L for the sodium salt derivative, and can be adapted for the parent scaffold.

Chemical Biology: Probe Design for Investigating Nitro Group Metabolic Activation by Viral Proteins

Employ the parent scaffold to study the nucleophilic displacement of the nitro group by biological thiols (cysteine, glutathione) as a model for antiviral drug metabolism and potential covalent target engagement, as described by Rusinov et al. (2015) [3]. This application supports mechanistic studies of Triazavirin-class compounds and the design of covalent inhibitors targeting viral cysteine proteases.

Quote Request

Request a Quote for 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.